molecular formula C15H12BrClN2O2 B15287988 2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide

2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide

Cat. No.: B15287988
M. Wt: 367.62 g/mol
InChI Key: KTOZVBKIZXRJIC-UHFFFAOYSA-N
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Description

2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide is an organic compound with the molecular formula C15H10BrCl2NO2. It is known for its role as an intermediate in the synthesis of various pharmacologically active compounds, including benzodiazepines used in the treatment of neurological disorders such as epilepsy, alcohol withdrawal, and insomnia.

Preparation Methods

The synthesis of 2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-chloro-2-(2-chlorobenzoyl)aniline and bromoacetyl bromide.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or acetonitrile are commonly used.

    Procedure: The starting materials are mixed and stirred at a controlled temperature, typically around 0-5°C, to initiate the reaction. The mixture is then gradually warmed to room temperature and stirred for several hours.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can lead to the formation of corresponding nitro or hydroxyl derivatives.

    Hydrolysis: The compound can be hydrolyzed to form corresponding acids or amides, depending on the reaction conditions.

Scientific Research Applications

2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As an intermediate in the synthesis of benzodiazepines, it plays a crucial role in the development of drugs for treating neurological disorders.

    Industry: The compound is used in the production of fine chemicals and specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide is primarily related to its role as an intermediate in the synthesis of benzodiazepines. Benzodiazepines exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory neurotransmission, resulting in sedative, anxiolytic, and anticonvulsant effects .

Comparison with Similar Compounds

2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: This compound has a similar structure but lacks the amino group, which can affect its reactivity and biological activity.

    4-bromo-2-(2-(((4-chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a more complex structure and is used in different applications, such as in the synthesis of other pharmaceuticals.

The uniqueness of this compound lies in its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds.

Biological Activity

2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This compound is recognized as an intermediate in the synthesis of 3-Hydroxyphenazepam, a benzodiazepine used for treating neurological disorders such as epilepsy and anxiety disorders. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C15H12BrClN2O2
  • Molecular Weight : 367.62 g/mol

The structure consists of a benzene ring substituted with bromine and chlorobenzoyl groups, which are believed to contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that thiazole derivatives possess antimicrobial activity by inhibiting bacterial lipid biosynthesis and other mechanisms against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound D1E. coli158
Compound D2S. aureus185
Compound D3P. aeruginosa203

The above table summarizes findings from various studies indicating that compounds with similar structures demonstrate effective antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays against several cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7).

Case Study: MCF7 Cell Line Testing

In a study evaluating the efficacy of various compounds against MCF7 cells, it was found that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents:

  • Compound D6 : IC50 = 12 µM
  • Compound D7 : IC50 = 15 µM

These results suggest that modifications to the core structure can enhance anticancer activity, underscoring the importance of structural optimization in drug design.

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have also been documented. For example, certain derivatives were shown to inhibit prostaglandin synthesis significantly, which is crucial in managing inflammatory responses.

Table 2: Anti-inflammatory Activity

CompoundInhibition (%)Reference Compound (Indomethacin)
Compound A89848
Compound B58550

This table highlights the effectiveness of certain derivatives in inhibiting inflammation compared to a standard anti-inflammatory drug.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins associated with its biological activities. The results indicate strong binding affinities, suggesting that this compound may act as an effective inhibitor for specific biological targets.

Binding Affinities

  • Target Protein : DprE1 (associated with tuberculosis)
  • Binding Affinity : -8.4 kcal/mol

This finding supports the hypothesis that structural features of the compound are conducive to effective interactions at the molecular level.

Properties

Molecular Formula

C15H12BrClN2O2

Molecular Weight

367.62 g/mol

IUPAC Name

2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide

InChI

InChI=1S/C15H12BrClN2O2/c16-9-5-6-13(19-14(20)8-18)11(7-9)15(21)10-3-1-2-4-12(10)17/h1-7H,8,18H2,(H,19,20)

InChI Key

KTOZVBKIZXRJIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CN)Cl

Origin of Product

United States

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